N-[(Ethoxycarbonyl)carbamothioyl]glycine
Description
Structure
3D Structure
Properties
CAS No. |
918955-95-0 |
|---|---|
Molecular Formula |
C6H10N2O4S |
Molecular Weight |
206.22 g/mol |
IUPAC Name |
2-(ethoxycarbonylcarbamothioylamino)acetic acid |
InChI |
InChI=1S/C6H10N2O4S/c1-2-12-6(11)8-5(13)7-3-4(9)10/h2-3H2,1H3,(H,9,10)(H2,7,8,11,13) |
InChI Key |
MXYDJASROAFSKA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(=S)NCC(=O)O |
Origin of Product |
United States |
Advanced Spectroscopic and Crystallographic Elucidation of N Ethoxycarbonyl Carbamothioyl Glycine
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Confirmation
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of N-[(Ethoxycarbonyl)carbamothioyl]glycine in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) techniques such as COSY and HSQC, allows for the precise assignment of all proton and carbon signals, confirming the connectivity of the molecular framework.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethoxy, methylene, and N-H protons. The ethyl group will present as a characteristic triplet and quartet pattern. The methylene protons of the glycine (B1666218) unit will likely appear as a doublet, owing to coupling with the adjacent N-H proton. The two N-H protons of the thiourea (B124793) linkage are expected to appear as separate signals, potentially broadened due to exchange processes and quadrupole effects from the nitrogen atoms. For a closely related compound, ((2-Chloroacetyl) carbamothioyl) glycine, the N-H protons were observed as singlets at δ 9.87 ppm and δ 11.83 ppm sciencescholar.us.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides crucial information about the carbon skeleton. Distinct signals are anticipated for the carbonyl carbon of the carboxylic acid, the thiocarbonyl (C=S) carbon, the carbonyl carbon of the ethoxycarbonyl group, the methylene carbons of the ethyl and glycine units, and the methyl carbon of the ethyl group. The chemical shift of the C=S carbon is particularly diagnostic, typically appearing significantly downfield. In a similar structure, ((2-Chloroacetyl) carbamothioyl) glycine, the C=S carbon was observed at δ 183 ppm, the carboxylic acid carbonyl at δ 173.54 ppm, and the amide carbonyl at δ 171.39 ppm sciencescholar.us.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -CH₃ (ethoxy) | ~1.2-1.4 (triplet) | ~14-15 |
| -CH₂- (ethoxy) | ~4.1-4.3 (quartet) | ~61-63 |
| -CH₂- (glycine) | ~4.0-4.2 (doublet) | ~45-47 |
| N-H (glycine) | ~8.5-9.5 (broad) | - |
| N-H (ethoxycarbonyl) | ~11.0-12.0 (broad) | - |
| C=O (carboxyl) | - | ~172-175 |
| C=O (ethoxycarbonyl) | - | ~155-157 |
| C=S (thiourea) | - | ~180-183 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, offers a powerful method for identifying the functional groups present in this compound. The complementary nature of these two techniques ensures a comprehensive vibrational analysis.
FT-IR Spectroscopy: The FT-IR spectrum is expected to be rich in information, with characteristic absorption bands for the various functional groups. The O-H stretch of the carboxylic acid will likely appear as a broad band in the region of 3300-2500 cm⁻¹. The N-H stretching vibrations of the thiourea moiety are expected in the 3400-3100 cm⁻¹ range. Two distinct carbonyl stretching vibrations should be observable: one for the carboxylic acid (around 1720-1700 cm⁻¹) and another for the ethoxycarbonyl group (around 1740-1720 cm⁻¹). The C=S stretching vibration, a key marker for the thiourea group, is anticipated to appear in the 1250-1020 cm⁻¹ region. For the related compound, ((2-Chloroacetyl) carbamothioyl) glycine, the N-H, C=O (amide), and C=S stretching vibrations were observed at 3414 cm⁻¹, 1620 cm⁻¹, and 1230 cm⁻¹ respectively sciencescholar.us.
Raman Spectroscopy: Raman spectroscopy provides complementary data, particularly for non-polar bonds and symmetric vibrations. The C=S stretching vibration, which may be weak in the IR spectrum, often gives a strong signal in the Raman spectrum. Symmetrical stretching vibrations of the C-C and C-N bonds will also be Raman active.
Interactive Data Table: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| O-H stretch (carboxylic acid) | 3300-2500 (broad) | Weak |
| N-H stretch | 3400-3100 | Moderate |
| C-H stretch (aliphatic) | 3000-2850 | Strong |
| C=O stretch (ethoxycarbonyl) | 1740-1720 | Moderate |
| C=O stretch (carboxylic acid) | 1720-1700 | Moderate |
| C=S stretch | 1250-1020 | Strong |
| C-O stretch | 1300-1000 | Moderate |
| C-N stretch | 1400-1200 | Moderate |
Mass Spectrometric Fragmentation Pattern Analysis for Molecular Structure
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation pattern. Under electron ionization (EI) or electrospray ionization (ESI), the molecule will ionize and subsequently fragment in a predictable manner.
The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ will confirm the molecular weight of the compound. Key fragmentation pathways can be predicted based on the structure. Cleavage of the ethoxy group from the ethoxycarbonyl moiety would result in a significant fragment ion. Another likely fragmentation would involve the loss of the entire ethoxycarbonyl group. The thiourea linkage can also undergo cleavage, leading to fragments corresponding to the glycine moiety and the ethoxycarbonyl isothiocyanate portion. The fragmentation of N-acylthiourea derivatives often involves the cleavage of the N-C(S) and C(O)-N bonds.
Interactive Data Table: Predicted Mass Spectrometric Fragments for this compound
| Fragment | Predicted m/z | Description |
| [C₆H₁₀N₂O₄S]⁺ | 206.04 | Molecular Ion |
| [C₅H₇N₂O₂S]⁺ | 161.02 | Loss of -OC₂H₅ |
| [C₄H₅N₂OS]⁺ | 131.01 | Loss of -COOC₂H₅ |
| [C₂H₄NO₂]⁺ | 74.02 | Glycine fragment |
| [C₃H₅NO₂S]⁺ | 119.00 | Ethoxycarbonyl isothiocyanate fragment |
Single Crystal X-Ray Diffraction Studies for Solid-State Molecular Geometry and Crystal Packing
Single-crystal X-ray diffraction provides the most definitive structural information for this compound in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the molecule's three-dimensional conformation. Furthermore, it elucidates the arrangement of molecules in the crystal lattice, including intermolecular interactions such as hydrogen bonding.
Based on studies of similar acyl thiourea derivatives, it is expected that the thiourea unit will be nearly planar. nih.govresearchgate.net Intramolecular hydrogen bonding may occur between one of the N-H protons and the carbonyl oxygen of the ethoxycarbonyl group, forming a stable six-membered ring motif. In the crystal lattice, intermolecular hydrogen bonds are likely to play a significant role in the packing of the molecules. These interactions could involve the carboxylic acid group (both the hydroxyl proton as a donor and the carbonyl oxygen as an acceptor) and the N-H protons and the sulfur atom of the thiourea linkage. nih.gov Such hydrogen bonding networks often lead to the formation of one-, two-, or three-dimensional supramolecular architectures.
Interactive Data Table: Predicted Crystallographic Parameters for this compound
| Parameter | Predicted Value/Feature |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| Intramolecular H-bonding | N-H···O=C (forming an S(6) ring motif) |
| Intermolecular H-bonding | O-H···O=C, N-H···S, N-H···O=C |
| Crystal Packing | Formation of chains or sheets via H-bonds |
Theoretical and Computational Investigations of N Ethoxycarbonyl Carbamothioyl Glycine
Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., DFT, HOMO-LUMO Analysis)
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic properties of N-[(Ethoxycarbonyl)carbamothioyl]glycine derivatives. DFT calculations, often employing the B3LYP functional with a 6-311G(d,p) basis set, are used to optimize the molecular geometry and determine key electronic parameters.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in understanding the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.
For a related compound, ethyl N-[(ethoxycarbonyl)carbamothioyl]glycinate, DFT calculations have shown that the HOMO is primarily located over the sulfur atom of the thiourea (B124793) group, as well as the oxygen atoms of the carboxyl and ethoxycarbonyl groups. The LUMO, in contrast, is distributed over the carbamothioyl portion of the molecule. This distribution indicates that the sulfur and oxygen atoms are the primary sites for electrophilic attack, while the carbamothioyl group is susceptible to nucleophilic attack.
Table 1: Calculated Electronic Properties for a Derivative
| Parameter | Value (a.u.) |
| HOMO Energy | -0.254 |
| LUMO Energy | -0.054 |
| HOMO-LUMO Gap | 0.200 |
Data derived from studies on ethyl N-[(ethoxycarbonyl)carbamothioyl]glycinate.
Conformational Analysis and Stereochemical Characterization through Computational Modeling
Computational modeling is a powerful tool for exploring the conformational landscape of flexible molecules like this compound. By calculating the potential energy surface as a function of dihedral angle rotations, researchers can identify the most stable conformers.
For the related ethyl N-[(ethoxycarbonyl)carbamothioyl]glycinate, conformational analysis has revealed the presence of intramolecular hydrogen bonds that significantly influence its preferred geometry. Specifically, a C=O···H-N hydrogen bond helps to stabilize a planar conformation of the molecule. The planarity of the molecule is a key feature, with computational studies confirming that the atoms of the core structure lie nearly in the same plane.
Analysis of Intermolecular Interactions and Supramolecular Assembly (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)
For the ethyl ester derivative of this compound, Hirshfeld surface analysis has been employed to investigate the intermolecular contacts. The analysis reveals that the most significant contributions to the crystal packing are from H···H, O···H, and S···H contacts.
The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative breakdown of these interactions. For instance, in the crystal structure of ethyl N-[(ethoxycarbonyl)carbamothioyl]glycinate, O···H interactions, indicative of hydrogen bonding, appear as distinct spikes in the fingerprint plot. These hydrogen bonds, along with other weaker interactions, guide the formation of the supramolecular architecture. The dominant intermolecular interaction is an N-H···O=C hydrogen bond, which links molecules into chains.
Table 2: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for a Derivative
| Interaction | Contribution (%) |
| H···H | 47.9 |
| O···H | 29.8 |
| S···H | 9.8 |
| C···H | 6.1 |
| N···H | 1.1 |
Data derived from studies on ethyl N-[(ethoxycarbonyl)carbamothioyl]glycinate.
Computational Predictions of Spectroscopic Properties and Spectral Assignments
Theoretical calculations are frequently used to predict spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. DFT calculations can provide theoretical vibrational frequencies (IR and Raman), as well as electronic absorption spectra (UV-Vis).
In the case of ethyl N-[(ethoxycarbonyl)carbamothioyl]glycinate, theoretical calculations of the vibrational spectrum have shown good agreement with experimental FT-IR and FT-Raman spectra. This correlation allows for a detailed assignment of the observed spectral bands to specific vibrational modes of the molecule. For example, the characteristic C=S and C=O stretching vibrations can be precisely identified.
Similarly, Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions observed in the UV-Vis spectrum. For the ethyl ester derivative, the calculated absorption maximum corresponds well with the experimental value, with the transition being assigned to a HOMO→LUMO excitation.
Reactivity and Mechanistic Pathways of N Ethoxycarbonyl Carbamothioyl Glycine
Reaction Pathways Involving the Carbamothioyl Moiety (e.g., Nucleophilic Additions, Cyclizations)
The carbamothioyl group is a key reactive center in N-[(Ethoxycarbonyl)carbamothioyl]glycine, primarily due to the nucleophilicity of its nitrogen and sulfur atoms and the electrophilicity of the thiocarbonyl carbon. This functionality is pivotal in intramolecular cyclization reactions, most notably leading to the formation of hydantoin (B18101) derivatives.
One of the principal reaction pathways for N-acylthiourea derivatives of amino acids is their conversion to 2-thiohydantoins. nih.govnih.govjchemrev.comresearchgate.net This transformation can be achieved by heating a mixture of an α-amino acid and thiourea (B124793), suggesting a similar pathway for this compound. nih.govnih.gov A proposed mechanism for this reaction involves an initial attack of one of the thiourea's amino groups on the carboxylic acid group of the amino acid, leading to an amide bond and the elimination of a water molecule. Subsequently, the α-amino group of the amino acid performs a nucleophilic attack on the thiocarbonyl carbon, resulting in cyclization and the release of an ammonia (B1221849) molecule. nih.gov In the case of this compound, this would proceed via an intramolecular cyclization with the elimination of ethanol.
The versatility of the carbamothioyl moiety extends to its use as a synthon for various heterocyclic systems. For instance, N-acylthioureas can undergo dehydrative cyclization with α-haloketones to yield thiazole (B1198619) derivatives. This reactivity highlights the potential of this compound to serve as a precursor for more complex heterocyclic structures.
Furthermore, the thiourea functionality can act as a bidentate ligand, coordinating with metal ions through its sulfur and nitrogen or oxygen atoms. The synthesis of metal complexes with related N-(acylcarbamothioyl)glycine ligands has been reported, forming tetrahedral or square planar geometries depending on the metal center. sciencescholar.uspjmhsonline.com
Chemical Transformations at the Glycine (B1666218) Carboxyl and Amine Functions
The glycine component of this compound retains the characteristic reactivity of its carboxylic acid and the N-H group of the substituted amine. These sites can undergo various chemical modifications, provided the conditions are compatible with the thiourea moiety.
The carboxylic acid group is amenable to standard transformations such as esterification and amide formation. Esterification can be accomplished by reacting the compound with an alcohol in the presence of an acid catalyst or using reagents like trimethylchlorosilane in methanol (B129727). pearson.comgoogle.comnih.gov This method is widely applicable to a range of amino acids. nih.gov
Table 1: Representative Conditions for Amino Acid Esterification This table is based on general methods for amino acid esterification and is expected to be applicable to this compound.
| Reagents | Solvent | Temperature | Yield | Reference |
| Methanol, Trimethylchlorosilane | Methanol | Room Temperature | Good to Excellent | nih.gov |
| Alcohol, Chlorosulphonic Acid | Alcohol | 50-120 °C | Not specified | google.com |
| Alcohol, Triphosgene | Not specified | Not specified | High | researchgate.net |
For the formation of amides, the carboxylic acid can be activated with coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate reaction with an amine. This approach is standard in peptide synthesis. The use of a coupling agent circumvents the need for harsh conditions that might degrade the carbamothioyl group.
The N-H group within the glycine backbone, while less nucleophilic than a free amine due to the electron-withdrawing nature of the adjacent carbonyl and thiocarbonyl groups, can still participate in reactions. For example, it can be deprotonated by a strong base, and the resulting anion can act as a nucleophile.
Mechanistic Elucidation of Key Organic Reactions Catalyzed by or Involving this compound
While direct catalytic applications of this compound are not extensively documented, the broader class of thiourea derivatives is recognized for its role in organocatalysis and as ligands in metal-catalyzed reactions. These precedents provide a framework for understanding the potential catalytic functions of the title compound.
Thiourea-based compounds can act as hydrogen-bond donors to activate substrates in various organic reactions. nih.govorganic-chemistry.org A notable example is the transfer hydrogenation of imines and nitroolefins, where the thiourea catalyst is believed to activate the substrate through hydrogen bonding, facilitating hydride transfer from a hydrogen source like a Hantzsch ester. nih.govorganic-chemistry.org It is plausible that this compound could function similarly as an organocatalyst.
Table 2: Thiourea-Catalyzed Transfer Hydrogenation This table presents examples of transfer hydrogenation reactions catalyzed by thiourea derivatives, illustrating the potential catalytic role of this compound.
| Substrate | Catalyst | Hydrogen Source | Solvent | Yield | Reference |
| Aldimines | Biaryl thiourea | Hantzsch 1,4-dihydropyridine | Dichloromethane | High | organic-chemistry.org |
| Nitroolefins | Amino acid-derived thiourea | Not specified | Not specified | Up to 99% | nih.gov |
Furthermore, metal complexes of N-acylthioureas have demonstrated catalytic activity. For instance, ruthenium complexes bearing NNN tridentate ligands have been employed in the transfer hydrogenation of ketones. acs.org The mechanism of these reactions often involves the formation of a metal-hydride species which then reduces the substrate. The electronic and steric properties of the thiourea ligand play a crucial role in the efficiency and selectivity of the catalyst. Given that this compound can form stable metal complexes, it is conceivable that these complexes could exhibit similar catalytic properties. sciencescholar.uspjmhsonline.com The synthesis of various metal complexes with related ligands, such as those of chromium, molybdenum, and tungsten, further underscores the potential for developing catalysts for a range of transformations. nih.gov
Exploration of N Ethoxycarbonyl Carbamothioyl Glycine in Advanced Chemical Applications
Role as a Ligand in Coordination Chemistry and Metal Complex Formation
N-[(Ethoxycarbonyl)carbamothioyl]glycine and its derivatives are recognized for their capacity to act as versatile ligands in the field of coordination chemistry. The molecular structure, featuring multiple donor atoms (oxygen, sulfur, and nitrogen), allows for various coordination modes with a wide range of metal ions. Glycine (B1666218) itself is known to function as a bidentate ligand, forming stable chelate rings with metal ions, which serves as a foundational concept for understanding the behavior of its derivatives. sciencescholar.usnih.gov These derivatives can bind to metal centers, influencing the resulting complex's geometry and properties.
Research on analogous acyl carbamothioyl glycine ligands has demonstrated their ability to form stable complexes with numerous divalent and trivalent metals. For instance, derivatives like ((2-Chloroacetyl) carbamothioyl) Glycine and ((4-Methoxy Benzoyl) Carbamothioyl) Glycine have been successfully used to synthesize complexes with metals such as Manganese (Mn), Cobalt (Co), Nickel (Ni), Copper (Cu), Zinc (Zn), Cadmium (Cd), and Mercury (Hg). sciencescholar.usuobaghdad.edu.iqsciencescholar.us In these complexes, the ligand typically acts as a bidentate chelating agent, coordinating through the oxygen atom of the carboxylate group and the sulfur atom of the thiourea (B124793) moiety.
The general formula for many of these complexes is [M(L)₂], where 'M' is a divalent metal ion and 'L' is the deprotonated acyl carbamothioyl glycine ligand. sciencescholar.usuobaghdad.edu.iqsciencescholar.us Spectroscopic and analytical studies suggest that the resulting metal complexes often adopt specific geometries. For many divalent metals, a tetrahedral geometry is proposed, while the copper (II) complex typically exhibits a square planar geometry. sciencescholar.usuobaghdad.edu.iqsciencescholar.us These structural variations arise from the electronic configuration of the central metal ion and the nature of the ligand field.
The table below summarizes the characteristics of metal complexes formed with analogous N-acylcarbamothioyl glycine ligands.
| Metal Ion (M²⁺) | General Formula | Proposed Geometry | Reference(s) |
| Manganese (Mn) | [M(L)₂] | Tetrahedral | sciencescholar.us, uobaghdad.edu.iq, sciencescholar.us |
| Cobalt (Co) | [M(L)₂] | Tetrahedral | sciencescholar.us, uobaghdad.edu.iq, sciencescholar.us, rdd.edu.iq |
| Nickel (Ni) | [M(L)₂] | Tetrahedral | sciencescholar.us, uobaghdad.edu.iq, sciencescholar.us, rdd.edu.iq |
| Copper (Cu) | [M(L)₂] | Square Planar | sciencescholar.us, uobaghdad.edu.iq, sciencescholar.us, rdd.edu.iq |
| Zinc (Zn) | [M(L)₂] | Tetrahedral | sciencescholar.us, uobaghdad.edu.iq, sciencescholar.us, rdd.edu.iq |
| Cadmium (Cd) | [M(L)₂] | Tetrahedral | sciencescholar.us, uobaghdad.edu.iq, sciencescholar.us, rdd.edu.iq |
| Mercury (Hg) | [M(L)₂] | Tetrahedral | sciencescholar.us, uobaghdad.edu.iq, sciencescholar.us |
Furthermore, glycine-metal complexes can serve as precursors for the synthesis of metal oxides through thermal decomposition. ekb.eg This method provides a route to producing nanomaterials with potential applications in various fields. The coordination of the glycine derivative to the metal ion plays a crucial role in the controlled decomposition process, leading to the formation of pure-phase metal oxides. ekb.eg
Applications as a Building Block or Precursor in Complex Organic Synthesis
Glycine and its N-protected derivatives are fundamental building blocks in organic synthesis, particularly for the construction of peptides and other complex molecules. nih.gov The strategic use of protecting groups on the nitrogen atom is essential for their application in multi-step syntheses. This compound, with its ethoxycarbonyl protecting group, fits into this class of versatile synthetic intermediates.
Derivatives of N-protected glycine are extensively used in solid-phase peptide synthesis (SPPS). For example, N-Boc-N-(2-(tritylthio)ethoxy)glycine has been developed as a building block for peptide ubiquitination, a key post-translational modification. nih.govresearchgate.net This building block is compatible with standard Fmoc-based SPPS chemistry and allows for the synthesis of complex ubiquitinated peptides that may also contain other modifications like phosphorylation and methylation. nih.govresearchgate.net The utility of such building blocks is demonstrated by the successful synthesis of modified histone and Tau peptides. nih.govresearchgate.net
The versatility of glycine-based building blocks extends to the synthesis of non-natural amino acids and peptidomimetics. nih.govljmu.ac.uk For instance, oxetane-modified dipeptide building blocks have been synthesized and incorporated into peptide chains. ljmu.ac.ukrsc.org These modifications are of interest in medicinal chemistry as they can alter the conformational properties and biological activity of peptides. The synthesis of these building blocks often requires a multi-step approach where the glycine moiety is strategically introduced. ljmu.ac.uk
Moreover, glycine derivatives are precursors for the synthesis of various heterocyclic compounds. nih.gov N-fused heterocycles, which are prevalent in many bioactive molecules and pharmaceuticals, can be synthesized using strategies that may involve glycine-derived starting materials. nih.gov The ability to incorporate the glycine backbone into more complex ring systems highlights its importance as a versatile precursor in synthetic organic chemistry.
The table below provides examples of complex molecules synthesized using N-protected glycine derivatives as building blocks.
| Glycine Derivative Building Block | Target Molecule/Application | Synthetic Strategy | Reference(s) |
| N-Boc-N-(2-(tritylthio)ethoxy)glycine | Ubiquitinated histone and Tau peptides | Solid-Phase Peptide Synthesis (Fmoc chemistry) | nih.gov, researchgate.net |
| Oxetane modified dipeptide building blocks | Alanine-rich peptides, peptidomimetics | Solid-Phase Peptide Synthesis (SPPS) | ljmu.ac.uk, rsc.org |
| Ethynylglycine synthon | Non-natural α-amino acids | Metal-catalyzed coupling and addition reactions | nih.gov |
| Carbohydrate-derived building blocks | Partially protected carbohydrates | Regioselective protection/deprotection | rsc.org |
Development of Catalytic Applications or Reagents
The development of catalytic applications for this compound and related compounds is an emerging area of research. These applications can stem from the properties of the molecule itself or from the metallic complexes it forms.
Glycine derivatives have been utilized in reactions driven by visible-light photoredox catalysis. mdpi.com For example, the α-C(sp³)–H bond of glycine derivatives can be functionalized under mild conditions using an organic dye as a photocatalyst. mdpi.com This approach allows for the alkylation of glycine derivatives, demonstrating a modern catalytic method for C-H bond activation. Such transformations are valuable for the late-stage modification of peptides and other complex molecules. mdpi.com
The metal complexes derived from N-acylcarbamothioyl glycine ligands also hold potential as catalysts. The chelation of a metal ion can modulate its reactivity and create a specific coordination environment suitable for catalysis. While direct catalytic applications of this compound complexes are not extensively documented, the principles of coordination chemistry suggest their potential. For instance, glycine-metal complexes have been used as precursors to synthesize metal oxides, which are themselves widely used as catalysts in various industrial processes. ekb.eg
Furthermore, the structural motif of this compound makes it a candidate for the development of new reagents for organic synthesis. The presence of a reactive thiourea group alongside the protected amino acid functionality allows for a range of chemical transformations. These could include applications in acyl-transfer reactions for the synthesis of N-fused heterocycles, a strategy that has been shown to be effective with other heteroaryl ketone precursors. nih.gov The ability to act as a bidentate ligand also means it could be used to deliver metal ions to biological systems or to create bioactive metal complexes. nih.gov
In Vitro Biochemical and Biophysical Interaction Studies of N Ethoxycarbonyl Carbamothioyl Glycine and Its Derivatives
Enzymatic Inhibition Studies (e.g., Urease, Carbonic Anhydrase)
The structural motif of N-[(Ethoxycarbonyl)carbamothioyl]glycine suggests potential interactions with various enzymes, particularly metalloenzymes, due to the presence of the carbamothioyl group which can act as a coordinating ligand for metal ions.
Urease Inhibition: Urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea, is a key target for inhibitors to combat issues ranging from agricultural nitrogen loss to infections by ureolytic bacteria like Helicobacter pylori. nih.gov Derivatives of thiourea (B124793) are a well-established class of urease inhibitors. While direct studies on this compound are not extensively documented, related N-substituted aminomethanephosphonic and aminomethane-P-methylphosphinic acids have been designed as urease inhibitors, showing dissociation constants in the low micromolar range. nih.gov The inhibitory mechanism often involves the interaction of the thiocarbonyl sulfur atom with the nickel ions in the urease active site.
Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are zinc-containing metalloenzymes crucial for processes like pH regulation and CO2 transport. nih.gov They are targets for various pathologies, including glaucoma and cancer. nih.gov Sulfonamides are the primary class of CA inhibitors, but other zinc-binding groups have been explored. For instance, N-((4-sulfamoylphenyl)carbamothioyl) amides have shown potent inhibition against several human carbonic anhydrase isoforms (hCA I, II, and VII), with some compounds exhibiting inhibitory constants (Ki) in the low nanomolar range, surpassing the activity of the standard drug acetazolamide. mdpi.com The inhibition is attributed to the coordination of the sulfonamide group to the zinc ion in the active site. mdpi.com Although this compound itself is not a sulfonamide, its potential to interact with the active site zinc warrants investigation.
Table 1: Representative Enzymatic Inhibition Data for Related Compounds This table presents data for compounds structurally related to this compound to illustrate typical inhibitory activities.
| Compound Class | Target Enzyme | Inhibition Constant (Ki or IC50) | Reference |
|---|---|---|---|
| N,N-dimethyl aminomethane-P-methylphosphinic acid | Bacillus pasteurii Urease | 13 ± 0.8 µM | nih.gov |
| N,N-dimethyl aminomethane-P-methylphosphinic acid | Canavalia ensiformis Urease | 0.62 ± 0.09 µM | nih.gov |
| N-((4-sulfamoylphenyl)carbamothioyl) amides | hCA I | 13.3–87.6 nM | mdpi.com |
| N-((4-sulfamoylphenyl)carbamothioyl) amides | hCA VII | 1.1–13.5 nM | mdpi.com |
Receptor Binding and Selectivity Profiling in In Vitro Systems
The glycine (B1666218) backbone of this compound suggests a potential for interaction with receptors that recognize amino acids or their derivatives. Of particular interest are excitatory amino acid receptors like the N-methyl-D-aspartate (NMDA) receptor, which has a crucial glycine binding site.
In vitro receptor binding assays are essential for determining the affinity and selectivity of a compound for its molecular targets. These assays typically use radiolabeled ligands to compete with the test compound for binding to receptors expressed in cell homogenates. For example, studies on glycine site antagonists for the NMDA receptor have utilized [3H]-MDL105,519 binding assays to determine the inhibition constants (Ki) of new chemical entities. nih.gov Such studies have revealed different pharmacological classes of antagonists based on their binding characteristics to various NMDA receptor subunit combinations (e.g., NR1-1a/NR2A, NR1-1a/NR2B). nih.gov While specific data for this compound is not available, its structural similarity to glycine suggests that its potential as an NMDA receptor ligand could be evaluated using similar in vitro binding platforms.
Cellular Assay Systems for Mechanistic Biological Insights (e.g., Cell Wall Biosynthesis Inhibition)
Cell-based assays are a critical step in understanding the biological effects of a compound in a more complex physiological context than isolated enzyme or receptor systems. These assays can provide insights into a compound's mechanism of action, including its ability to permeate cell membranes and engage intracellular targets.
For compounds with potential antibacterial activity, an important mechanistic avenue to explore is the inhibition of cell wall biosynthesis. Assays monitoring the incorporation of radiolabeled precursors into peptidoglycan can provide direct evidence of cell wall synthesis inhibition. While there are no specific reports on this compound in this context, the general approach is well-established for identifying novel antibacterial agents. Furthermore, whole-cell assays are crucial for evaluating the efficacy of enzyme inhibitors against pathogenic organisms. For instance, the inhibitory effects of N-substituted aminomethane-P-methylphosphinic acids on urease have been confirmed in whole-cell studies using the ureolytic bacterium Proteus mirabilis. nih.gov
In Vitro DNA/Protein Interaction Analysis and Binding Mechanisms
The interaction of small molecules with macromolecules like DNA and proteins is a cornerstone of drug action. Techniques such as fluorescence spectroscopy, circular dichroism, and isothermal titration calorimetry are employed to characterize these binding events. The this compound molecule possesses functional groups, such as the carbonyl and thiocarbonyl moieties, which could participate in hydrogen bonding and other non-covalent interactions with biological macromolecules.
While direct studies on the DNA or protein binding of this compound are limited, research on related compounds provides a framework for such analysis. For example, the binding of various ligands to proteins is routinely studied to understand structure-activity relationships. These studies can elucidate the binding affinity (Ka), stoichiometry (n), and the thermodynamic parameters (enthalpy and entropy changes) of the interaction, providing a comprehensive picture of the binding mechanism.
Computational Docking and Molecular Dynamics Simulations for Target Interactions
Computational methods, including molecular docking and molecular dynamics (MD) simulations, are powerful tools for predicting and analyzing the interactions between a small molecule and its biological target at an atomic level.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. For this compound, docking studies could be used to model its binding to the active sites of urease or carbonic anhydrase, identifying key interactions that contribute to binding affinity. Such studies have been instrumental in the structure-based design of novel inhibitors for these enzymes. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, offering a more realistic representation of the biological environment. researchgate.netnih.gov These simulations can be used to assess the stability of the binding pose predicted by docking, analyze conformational changes in the protein upon ligand binding, and calculate binding free energies. nih.govresearchgate.net For instance, quantum mechanics/molecular mechanics (QM/MM) MD studies have been used to unravel the binding mechanisms of urease inhibitors, demonstrating the crucial role of the X=O moiety (where X can be carbon or phosphorus) in the binding process. nih.gov Similarly, MD simulations of aqueous glycine solutions have been conducted to study the aggregation and behavior of glycine molecules, which can inform our understanding of how glycine derivatives might behave in solution and interact with their targets. researchgate.netnih.goved.ac.uk
Future Directions and Emerging Research Avenues for N Ethoxycarbonyl Carbamothioyl Glycine
Integration with Flow Chemistry and Microfluidic Synthesis Technologies
The synthesis of thiourea (B124793) derivatives, traditionally performed in batch reactors, is undergoing a paradigm shift with the advent of continuous-flow synthesis. This technology offers enhanced control over reaction parameters, leading to improved reproducibility and selectivity. researchgate.net For the synthesis of N-[(Ethoxycarbonyl)carbamothioyl]glycine, which involves the reaction of an amine (glycine) with an isothiocyanate (ethoxycarbonyl isothiocyanate), flow chemistry presents a promising avenue for optimization. mdpi.comnih.gov
Researchers are exploring the use of multicomponent reactions in continuous-flow systems to synthesize a wide array of thioureas under mild and homogeneous conditions. researchgate.net The application of aqueous polysulfide solutions, for instance, has enabled the use of elemental sulfur in a continuous-flow setup, broadening the scope of accessible thiourea structures. researchgate.net For this compound, this could translate to more efficient and scalable production methods.
Microfluidic technologies, a subset of flow chemistry, offer even finer control over reaction conditions and are particularly well-suited for the synthesis and real-time analysis of complex molecules. The ability to precisely manage reaction times, temperatures, and reagent mixing at the microscale can lead to higher yields and purities. Future research will likely focus on developing dedicated microfluidic reactors for the synthesis of N-[(alkoxycarbonyl)carbamothioyl]amino acids, allowing for rapid optimization of reaction conditions and library synthesis for screening purposes.
Development of Advanced Spectroscopic Probes for Real-time Reaction Monitoring and Biological Imaging
The inherent properties of the thiourea group make it an attractive component in the design of spectroscopic probes. Thiourea derivatives have been successfully employed as fluorescent chemosensors for the detection of metal ions and for cellular imaging. mdpi.comnih.gov The development of this compound-based probes represents a significant area of future research.
Real-time Reaction Monitoring: The synthesis of this compound from glycine (B1666218) and ethoxycarbonyl isothiocyanate can be monitored in real-time using advanced spectroscopic techniques. For instance, computer vision has been proposed as a novel, non-contact method for monitoring amide bond formation, a reaction analogous to thiourea formation, by tracking colorimetric changes. chemrxiv.org The formation of colored by-products in coupling reactions can be correlated with reaction conversion, providing a data-rich method for mechanistic profiling. chemrxiv.org Similar approaches could be adapted to monitor the synthesis of this compound, particularly in flow chemistry setups.
Biological Imaging: The thiourea moiety is known to participate in hydrogen bonding and can act as a recognition element for biological targets. This property has been exploited to create fluorescent probes for imaging biothiols and other analytes in living cells. mdpi.comnih.govbiorxiv.orgrsc.org By incorporating a suitable fluorophore into the this compound scaffold, it is conceivable to develop probes for imaging specific cellular processes or components. For example, BODIPY-based fluorescent reporters have been developed for pan-amino acid sensing, producing unique photophysical responses upon coupling to the α-amino group of an amino acid. biorxiv.orgbiorxiv.org A similar strategy could be employed with this compound to create probes with tailored specificities.
Rational Design of this compound Analogs with Tuned Specificity and Functionality
The rational design of enzyme inhibitors is a cornerstone of modern drug discovery. The thiourea functional group is a key pharmacophore in a variety of biologically active molecules, including enzyme inhibitors. nih.gov The structure of this compound provides a versatile template for the rational design of analogs with tuned specificity and functionality.
By systematically modifying the ethoxycarbonyl group and the glycine backbone, researchers can create a library of analogs to probe structure-activity relationships (SAR). nih.gov For instance, SAR analysis of acylthiourea derivatives has led to the identification of compounds with broad-spectrum antiviral activity. nih.gov Similarly, the design and synthesis of thiosemicarbazone analogues have yielded potent tyrosinase inhibitors. nih.govnih.gov
Future research will likely involve the synthesis of a diverse range of N-[(alkoxycarbonyl)carbamothioyl]amino acid analogs, where the alkyl group of the alkoxycarbonyl moiety and the amino acid itself are varied. These analogs can then be screened against a panel of enzymes to identify lead compounds for further optimization. The design of these analogs will be guided by the structural biology of the target enzymes, aiming to maximize interactions with the active site.
Computational-Guided Discovery of Novel Applications and Bioactive Profiles
Computational chemistry and molecular modeling are indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. For this compound and its analogs, computational approaches can accelerate the discovery of novel applications and bioactive profiles.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach has been successfully applied to various classes of compounds, including those containing nitrogen and sulfur. nih.gov For this compound analogs, QSAR models can be developed to predict their inhibitory activity against specific enzymes or other biological targets. biorxiv.org These models can then be used to prioritize the synthesis of the most promising candidates, thereby saving time and resources.
Molecular Docking and Dynamics: Molecular docking simulations can predict the binding mode and affinity of a ligand to a biological macromolecule, such as an enzyme or receptor. This information is crucial for understanding the mechanism of action and for designing more potent inhibitors. For this compound, docking studies can be used to identify potential biological targets and to guide the design of analogs with improved binding characteristics. Molecular dynamics simulations can further provide insights into the stability of the ligand-protein complex and the conformational changes that occur upon binding.
Multidisciplinary Research Bridging Organic Chemistry, Materials Science, and Biochemistry
The unique combination of a reactive thiourea group and a biocompatible amino acid backbone in this compound makes it an attractive candidate for multidisciplinary research at the interface of organic chemistry, materials science, and biochemistry.
Biomaterials: Polypeptides and amino acid derivatives are increasingly being used in the development of advanced biomaterials for applications such as drug delivery and tissue engineering. nih.gov The thiourea moiety in this compound can be exploited for cross-linking or functionalization of polypeptide chains, leading to the creation of novel hydrogels, nanoparticles, or films with tailored properties. The synthesis of thiourea-tethered C-glycosyl amino acids has already demonstrated the potential of integrating thiourea chemistry with peptide synthesis. rsc.org
Surface Modification: The ability of thiourea derivatives to bind to metal surfaces suggests that this compound could be used for the surface modification of materials. This could have applications in the development of biocompatible coatings for medical implants or in the creation of biosensors. The amino acid component would enhance the biocompatibility, while the thiourea group would ensure strong anchoring to the material surface.
Biochemical Probes: The reactivity of the isothiocyanate precursor to this compound with amines can be harnessed to develop new biochemical tools. Phenylisothiocyanate, a related compound, is widely used for amino acid analysis. nih.gov Similarly, this compound and its analogs could be developed as derivatizing agents for the analysis of complex biological samples.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
